
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound belonging to the porphyrin class of heterocyclic macrocycle organic compounds. Porphyrins are characterized by their structure, which consists of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). This particular compound has a molecular formula of C76H94N4 and an average mass of 1063.616 Da.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired porphyrin structure. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the specific reaction conditions required for porphyrin formation. The process would be optimized for efficiency and yield, with quality control measures in place to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can produce reduced porphyrin derivatives, such as metalloporphyrins.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various porphyrin derivatives, which are valuable in studying the properties and behaviors of porphyrins.
Biology: Porphyrins, including this compound, are essential in biological systems, particularly in the formation of heme groups in hemoglobin and cytochromes. They play a crucial role in oxygen transport and electron transfer processes.
Medicine: . Modified porphyrins, such as tetra(hydroxyphenyl)porphyrins, have shown promise as photosensitizers for PDT.
Industry: Porphyrins are also explored for their semiconductor properties, with applications in photovoltaic devices and sensors. They can be used in the development of electroconductive polymeric films for electronic devices.
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin exerts its effects depends on its specific application. For example, in photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved would vary based on the specific biological or industrial application.
Comparaison Avec Des Composés Similaires
Tetra(hydroxyphenyl)porphyrin: Used in photodynamic therapy.
Metalloporphyrins: Used in biological systems for oxygen transport and electron transfer.
Polymeric porphyrins: Used in semiconductor applications.
Uniqueness: 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is unique due to its specific structural modifications, which can influence its reactivity and applications compared to other porphyrins.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89372-90-7 |
|---|---|
Formule moléculaire |
C76H94N4 |
Poids moléculaire |
1063.6 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3 |
Clé InChI |
TZGTYCTZIOXJRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


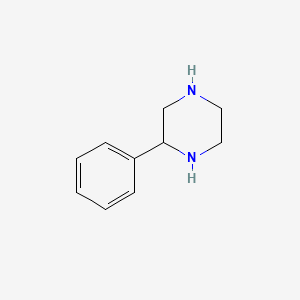
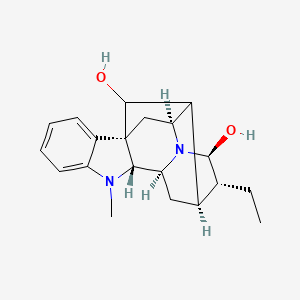
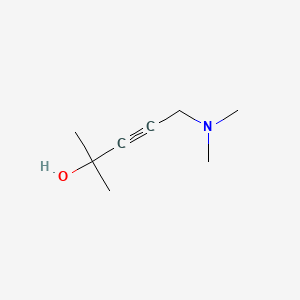
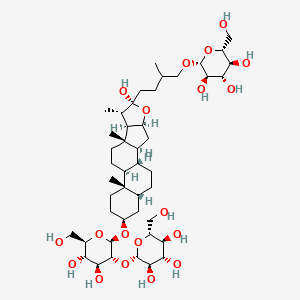
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
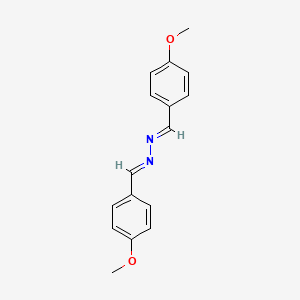
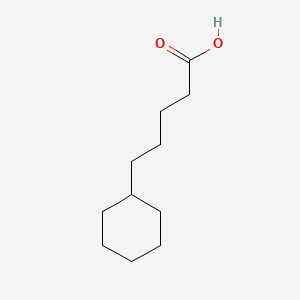
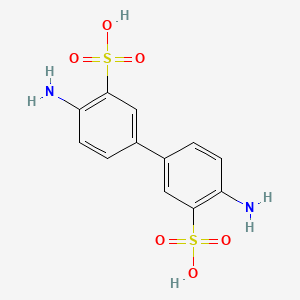
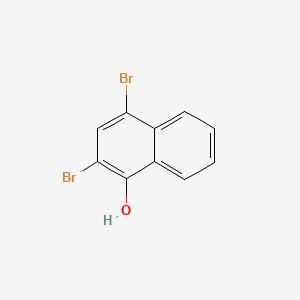
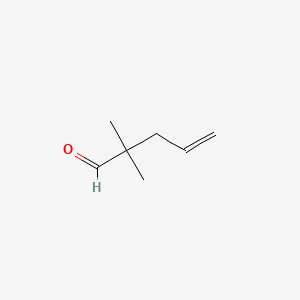


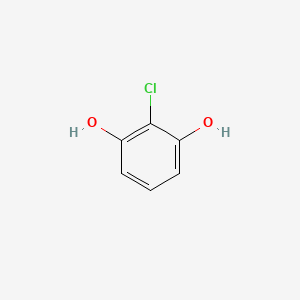
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
